molecular formula C25H27BrN2O2S B299956 N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B299956
M. Wt: 499.5 g/mol
InChI Key: YKDNTVMGHGKOGT-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as BPTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTC belongs to the class of compounds known as thiazoles, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its binding to the mGluR5 receptor, which results in the inhibition of its activity. This, in turn, leads to a reduction in the release of certain neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can produce a range of biochemical and physiological effects in animal models. For example, N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to reduce anxiety-like behavior in rats and mice, as well as to decrease the rewarding effects of cocaine and alcohol. Additionally, N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have potential neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide in lab experiments is its high selectivity for the mGluR5 receptor. This allows researchers to investigate the specific role of this receptor in various biological processes. However, one limitation of using N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One area of interest is the development of new compounds that are more soluble and have improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide in the treatment of neurological disorders. Finally, the role of mGluR5 in other biological processes, such as learning and memory, remains an area of active investigation.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the reaction of 3-bromobenzoyl chloride with 5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of triethylamine. The resulting product is then reacted with cyclohexanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.

Scientific Research Applications

N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been studied for its potential use as a pharmacological tool to investigate the role of certain receptors in the brain. Specifically, N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor has been implicated in a number of neurological disorders, including anxiety, depression, and addiction.

properties

Product Name

N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C25H27BrN2O2S

Molecular Weight

499.5 g/mol

IUPAC Name

N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C25H27BrN2O2S/c1-3-22-23(17-12-14-21(30-2)15-13-17)27-25(31-22)28(20-11-7-10-19(26)16-20)24(29)18-8-5-4-6-9-18/h7,10-16,18H,3-6,8-9H2,1-2H3

InChI Key

YKDNTVMGHGKOGT-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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